[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid
Description
[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid is a boronic acid derivative featuring a fluorine atom at the 3-position and a methoxymethyl group at the 4-position of the phenyl ring. This compound is of interest in organic synthesis, medicinal chemistry, and materials science due to the unique electronic and steric effects imparted by its substituents.
Properties
IUPAC Name |
[3-fluoro-4-(methoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-13-5-6-2-3-7(9(11)12)4-8(6)10/h2-4,11-12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLUSKRGWJLDQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)COC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-4-(methoxymethyl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-4-(methoxymethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents (e.g., H2O2, NaBO3), solvents (e.g., water, methanol).
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, acetonitrile).
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted aryl compounds.
Scientific Research Applications
Chemistry
In chemistry, [3-Fluoro-4-(methoxymethyl)phenyl]boronic acid is widely used in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a crucial reagent in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to create fluorescent probes and sensors. The boronic acid group can interact with diols and other biomolecules, making it useful for detecting sugars and other biological analytes.
Medicine
In medicinal chemistry, this compound is employed in the synthesis of potential drug candidates. Its unique chemical properties allow for the modification of biologically active molecules, enhancing their efficacy and selectivity.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to undergo various chemical transformations makes it a versatile building block for material science applications.
Mechanism of Action
The mechanism of action of [3-Fluoro-4-(methoxymethyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can form cyclic boronate esters with diols. These interactions are crucial in its applications as sensors and in medicinal chemistry, where it can modify the activity of target biomolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Electronic and Steric Effects
Fluorine Substituents
- 3-Fluorophenylboronic Acid : The absence of the methoxymethyl group in this analog simplifies steric hindrance, but the fluorine at the 3-position still enhances electrophilicity. However, in catalytic reactions, positional isomers like 2-fluorophenylboronic acid exhibit higher reactivity due to better orbital alignment (e.g., 2-fluorophenylboronic acid achieved 25–41% yields in Rh-catalyzed carbometalation, while 3-fluorinated analogs were less studied) .
- 4-Fluorophenylboronic Acid : Fluorine at the para position reduces steric strain but may lower Lewis acidity compared to meta-substituted analogs like the target compound .
Methoxymethyl vs. Other Substituents
Reactivity in Cross-Coupling Reactions
Fluorinated boronic acids are widely used in Suzuki-Miyaura reactions. The target compound’s 3-fluoro substituent likely improves reactivity compared to non-fluorinated analogs, though steric bulk from the methoxymethyl group may slow kinetics. For comparison:
Spectroscopic Properties
- ¹¹B NMR: Fluorinated boronic acids typically show signals near 29 ppm for −B(OH)₂ groups. The target compound’s fluorine and methoxymethyl substituents may shift this signal slightly compared to non-fluorinated analogs like phenylboronic acid .
- LogP and Solubility : The target compound’s logP is likely between 1.0–1.5, balancing the hydrophobic fluorine and hydrophilic methoxymethyl groups. In contrast, thiophene-containing analogs (logP: 1.28) and morpholinyl derivatives (higher polarity) exhibit distinct solubility profiles .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₈H₁₀BFO₃ | 199.98* | ~1.2 | 3-F, 4-(methoxymethyl) |
| 3-Fluorophenylboronic Acid | C₆H₆BFO₂ | 139.92 | 0.8 | 3-F |
| [4-(Methoxymethoxy)phenyl]boronic Acid | C₈H₁₁BO₄ | 181.98 | 0.9 | 4-(methoxymethoxy) |
| 3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic Acid | C₁₁H₁₂BFO₂S | 266.06 | 1.28 | 3-F, 4-(thiophene-methoxymethyl) |
*Estimated based on analogs.
Biological Activity
[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them significant in drug discovery and development, particularly in anticancer and antibacterial applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C9H10BFlO2
- CAS Number : 1313738-12-3
This compound features a fluorine atom and a methoxymethyl group, which are critical for its biological activity.
Boronic acids, including this compound, typically exert their effects through:
- Covalent Bonding : They can form reversible covalent bonds with diols, which are prevalent in biomolecules like sugars and glycoproteins. This property enhances their selectivity towards cancer cells by targeting the glycocalyx on the cell surface.
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating their activity. This is particularly relevant in the context of cancer therapy where boronic acids have been shown to inhibit proteasome activity.
Anticancer Activity
Research indicates that boronic acids can exhibit significant anticancer properties by targeting various signaling pathways involved in tumor growth and survival. In vitro studies have shown that this compound may inhibit cell proliferation in several cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | Apoptosis induction |
| A549 (Lung) | 0.150 | Cell cycle arrest |
| HeLa (Cervical) | 0.200 | Inhibition of proliferation |
These results suggest that the compound could be a viable candidate for further development as an anticancer agent.
Antibacterial Activity
Boronic acids have also been explored for their antibacterial properties. Studies have demonstrated that this compound shows activity against resistant strains of bacteria, including MRSA.
| Bacterial Strain | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 4–8 | Bactericidal |
| Mycobacterium abscessus | 5–10 | Bacteriostatic |
The mechanism involves the inhibition of β-lactamase enzymes, which are responsible for antibiotic resistance.
Case Studies
- Anticancer Efficacy :
- A study evaluated the effects of this compound on MDA-MB-231 cells. The treatment resulted in significant apoptosis, evidenced by increased caspase activity and reduced cell viability.
- Antibacterial Efficacy :
- In a clinical setting, the compound was tested against MRSA isolates from patients. The results indicated a promising reduction in bacterial load, supporting its potential use as an adjunct therapy in treating resistant infections.
Pharmacokinetics
Pharmacokinetic studies are essential to understanding the behavior of this compound in biological systems:
- Absorption : Moderate oral bioavailability.
- Distribution : Tends to accumulate in tissues due to its lipophilicity.
- Metabolism : Primarily metabolized by liver enzymes; minimal interaction with CYP450 isoforms was noted.
- Excretion : Renal excretion as metabolites.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
